Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a pyrimidine core, with an ethyl ester functional group at the 5-position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation and nucleophilic substitution reactions . The reaction conditions often involve the use of reagents such as 3-chloroperoxybenzoic acid (mCPBA) for oxidation and trimethylsilyl cyanide (TMSCN) for nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like mCPBA.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Nucleophilic substitution reactions are common, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: mCPBA is commonly used for oxidation reactions.
Reduction: Hydrogenation can be carried out using palladium catalysts.
Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while nucleophilic substitution can introduce various functional groups at the pyrimidine ring .
Scientific Research Applications
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects . The compound’s effects on cellular pathways, such as the NF-kB inflammatory pathway, have been observed in scientific studies .
Comparison with Similar Compounds
Ethyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-piperidinecarboxylate: Another piperidine derivative used in organic synthesis.
Triazole-pyrimidine hybrids: Compounds with similar biological activities, such as neuroprotection and anti-inflammation.
Piperidine derivatives: A broad class of compounds with various pharmacological applications.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and potential biological activities.
Properties
IUPAC Name |
ethyl 2-piperidin-4-ylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)10-7-14-11(15-8-10)9-3-5-13-6-4-9/h7-9,13H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXMJHHCTWXACP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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